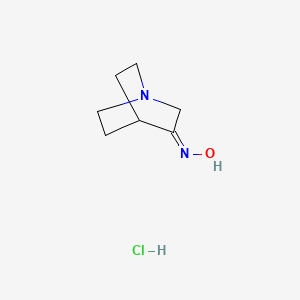

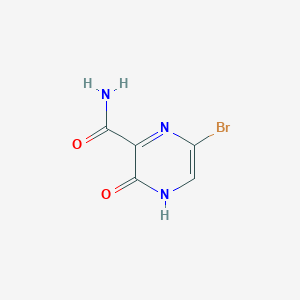

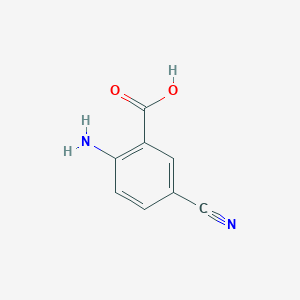

![molecular formula C6H16N2O2 B1279304 2-[2-(2-氨基乙氨基)乙氧基]乙醇 CAS No. 137020-09-8](/img/structure/B1279304.png)

2-[2-(2-氨基乙氨基)乙氧基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[2-(2-Aminoethylamino)ethoxy]ethanol is a multifunctional molecule that has been studied in various contexts due to its potential applications in different fields, including surfactant chemistry, solvent systems, and as a ligand in coordination chemistry. The molecule contains amino and ethoxy functional groups, which contribute to its reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of compounds related to 2-[2-(2-Aminoethylamino)ethoxy]ethanol involves the quaternization of related amines with alkyl bromides. For instance, cationic surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol were prepared through direct quaternization with different alkyl bromides . Additionally, reactions of 2-(2-aminoethoxy)ethanol with mixtures of an aromatic aldehyde and aroylpyruvic acid methyl ester have been used to synthesize pyrrolin-2-ones with potential antihypoxic activity .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the chemical structures of synthesized surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol were confirmed by proton nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy . The crystal structure of a compound with a similar functional group arrangement, ICR-372-OH, was determined by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of the ethoxy and amino groups in 2-[2-(2-Aminoethylamino)ethoxy]ethanol analogs has been explored in various chemical reactions. A zinc(II) complex with a related ligand, 2-[bis(2-aminomethyl)amino]ethanol, demonstrated the ability to promote carboxy ester hydrolysis, serving as a model for the indirect activation of the serine nucleophile by zinc(II) in zinc enzymes . Schiff base formation has also been reported with 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, showcasing the reactivity of the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2-Aminoethylamino)ethoxy]ethanol and its derivatives have been extensively studied. The critical micelle concentrations of cationic surfactants based on this structure were estimated using surface tension and conductometric measurements, revealing hydrophobic and temperature-dependent surface parameters . Binary mixtures containing related compounds have been investigated for their density, viscosity, and excess properties, providing insights into their behavior as potential CO2 capture solvents . The reproductive toxicity of 2-ethoxyethanol, a compound with a similar ethoxyethanol structure, has been studied in rats, indicating potential occupational hazards .

科学研究应用

聚合过程

- 硅烷偶联剂聚合:该化合物在硅烷偶联剂的聚合过程中发挥作用,特别是在缩合过程中乙氧基释放乙醇,如通过 NMR 光谱研究 (Ogasawara 等,2001)。

生物化学和分子生物学

- 肽核酸 (PNA) 中的偶联:它已被用于 PNA 中的偶联,特别是在 PNA 寡醚偶联物的合成中,增强了对核酸类似物的理解 (Ghidini 等,2014)。

催化和反应机理

- 乙醇脱水中的催化活性:该化合物参与催化活性的研究,例如在乙醇脱水中,分析了商品氧化铝和硅铝 (Phung 等,2014)。

- 乙醇吸附和分解:研究还集中在负载型金催化剂上的乙醇吸附和分解,阐明了金纳米颗粒在这些过程中的作用 (Gazsi 等,2011)。

材料科学与工程

- 表面活性剂合成:该化合物已用于阳离子表面活性剂的合成,并对其理化、热力学性质和杀生物功效进行了研究 (Shaban 等,2016)。

分析化学

- 气相色谱应用:在分析化学中,它已被用于通过气相色谱法测定 2-(2-氨基乙氨基) 乙醇中的乙二胺 (孙福恩,2009)。

环境科学

- CO2 捕获分析:已对其在不同溶剂溶液中胺吸收 CO2 的效率进行了研究,为环境科学和碳捕获技术做出了贡献 (Barzagli 等,2018)。

热力学

- 蒸气压和热力学性质:已对其热力学性质进行了研究,例如饱和蒸气压和汽液平衡数据,这对化工中的工艺设计和优化至关重要 (谢荣进,2001)。

作用机制

Target of Action

It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .

Mode of Action

As a spacer/linker, it likely facilitates the connection between different molecules in bioconjugate materials .

Biochemical Pathways

Its role in the synthesis of bioconjugate materials suggests it may influence a variety of biochemical processes depending on the specific application .

Result of Action

The molecular and cellular effects of 2-[2-(2-Aminoethylamino)ethoxy]ethanol’s action would depend on its specific use in bioconjugate materials and drug delivery systems .

安全和危害

属性

IUPAC Name |

2-[2-(2-aminoethylamino)ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMWULRIHKUMRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCOCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438111 |

Source

|

| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Aminoethylamino)ethoxy]ethanol | |

CAS RN |

137020-09-8 |

Source

|

| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)